Home > Products > Screening Compounds P139388 > Tenofovir alafenamide PMPA impurity
Tenofovir alafenamide PMPA impurity - 1607007-18-0

Tenofovir alafenamide PMPA impurity

Catalog Number: EVT-15329626
CAS Number: 1607007-18-0
Molecular Formula: C18H26N10O7P2
Molecular Weight: 556.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tenofovir alafenamide PMPA impurity, also known as tenofovir alafenamide impurity D, is a chemical compound related to the antiviral medication tenofovir alafenamide. This impurity is significant in the pharmaceutical industry due to its implications in the synthesis and quality control of tenofovir alafenamide, which is used primarily for the treatment of chronic hepatitis B virus and human immunodeficiency virus infections. The compound is classified as a phosphonamidate prodrug of tenofovir, which is a nucleotide reverse transcriptase inhibitor.

Source and Classification

Tenofovir alafenamide PMPA impurity is derived from the synthesis of tenofovir alafenamide, a prodrug that enhances the delivery of tenofovir into cells. It falls under the category of nucleoside analogue reverse transcriptase inhibitors. The impurity itself can be identified by its chemical structure and specific characteristics that differentiate it from the main compound.

Synthesis Analysis

Methods

The synthesis of tenofovir alafenamide PMPA impurity involves several key intermediates and reactions. The primary methods for its synthesis include:

  1. Chiral Pool Synthesis: The desired chirality can be imported from readily available chiral sources such as (R)-propylene carbonate.
  2. Kinetic Resolution: This method utilizes racemic substrates to achieve high enantiomeric excess through selective reactions.
  3. Asymmetric Synthesis: Techniques such as asymmetric transfer hydrogenation are employed to yield specific chiral configurations.

Technical Details

The synthesis typically starts with tenofovir phenyl ester or diphenyl ester intermediates, which undergo transformations to yield the final product. For instance, a classical Mitsunobu reaction may be used to invert stereochemistry at specific chiral centers, allowing for the production of the desired enantiomeric forms necessary for further processing into tenofovir alafenamide fumarate .

Molecular Structure Analysis

Structure

The molecular formula for tenofovir alafenamide PMPA impurity is C18H26N10O7P2C_{18}H_{26}N_{10}O_{7}P_{2}, with a molar mass of approximately 556.42 g/mol. Its structure includes multiple functional groups characteristic of phosphonamidate compounds, including diphosphonic acid moieties that are crucial for its biological activity.

Data

  • CAS Number: 1607007-18-0
  • Density: Approximately 1.86 g/cm³ (predicted)
  • Boiling Point: Estimated at around 880 °C (predicted)
  • pKa: Approximately 1.30 (predicted)
Chemical Reactions Analysis

Reactions

Tenofovir alafenamide PMPA impurity can participate in various chemical reactions typical of phosphonamidate compounds. These include hydrolysis reactions that can convert it back to its active form or other derivatives under specific conditions.

Technical Details

The stability and reactivity of this impurity are influenced by its structural characteristics, particularly the presence of phosphonic acid groups which can engage in proton transfer and coordination chemistry with metal ions or other nucleophiles.

Mechanism of Action

Tenofovir alafenamide functions as a prodrug that is converted intracellularly to tenofovir diphosphate, which then inhibits viral replication by interfering with reverse transcription processes in HIV and HBV infections. The mechanism involves:

  1. Cellular Uptake: Enhanced permeability into cells compared to its predecessor, tenofovir disoproxil fumarate.
  2. Intracellular Activation: Conversion to the active metabolite via hydrolysis.
  3. Inhibition of Viral Replication: Incorporation into viral DNA leads to chain termination during replication.

This mechanism underscores its efficacy as an antiviral agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis in aqueous environments.
  • Reactivity: Can react with nucleophiles and electrophiles due to its functional groups.

Relevant analyses include high-performance liquid chromatography for purity assessment and characterization techniques such as nuclear magnetic resonance spectroscopy for structural confirmation .

Applications

Tenofovir alafenamide PMPA impurity has significant scientific uses primarily in pharmaceutical development and quality control processes. Its relevance includes:

  • Quality Assurance: Monitoring impurities during the synthesis of tenofovir alafenamide to ensure compliance with regulatory standards.
  • Research Applications: Studying the pharmacokinetics and dynamics of tenofovir-based therapies.
  • Formulation Development: Assisting in the formulation of fixed-dose combinations for enhanced therapeutic outcomes in HIV and HBV treatment regimens.
Synthetic Pathways and Formation Mechanisms

Stereochemical Considerations in Impurity Formation During Nucleotide Analog Synthesis

The synthesis of tenofovir alafenamide (TAF) involves chiral intermediates where R-stereochemistry is essential for antiviral activity. PMPA impurity (CAS 1607007-18-0) arises when phosphonate esterification at the pro-R oxygen is compromised, enabling nucleophilic attack by a second tenofovir molecule. This forms a dimeric phosphonate-phosphinate linkage with R,R-configuration, as confirmed by its IUPAC name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid [6]. The stereospecificity is critical because:

  • Chiral inversion during phosphorylation (e.g., via in situ-generated chlorophosphates) creates meso-isomers that deviate from the intended R-pathway [4] [7].
  • RP-HPLC retention times (56.24 min for TAF vs. 37.13 min for PMPA impurity) reflect stereochemical differences, validated using a C18 column with acetonitrile/water mobile phases [3].

Table 1: Stereochemical Impact on Chromatographic Separation

CompoundRetention Time (min)Stereochemistry
Tenofovir Alafenamide56.24R-configuration
PMPA Impurity37.13R,R-dimer
PMPA Isopropyl Alaninate8.71Racemic

Kinetic and Thermodynamic Drivers of Dimerization in Tenofovir Alafenamide Systems

Dimerization to form PMPA impurity follows second-order kinetics, driven by:

  • Phosphonate activation: High-energy intermediates like chlorophosphates (generated using SOCl₂ or oxalyl chloride) exhibit electrophilicity, accelerating nucleophilic addition by adenine groups at rates up to 3× faster than monofunctional pathways above 40°C [3] [5].
  • Concentration thresholds: Impurity formation escalates at tenofovir concentrations >7.5 ppm, as confirmed by linear regression (R² > 0.999) in forced degradation studies [3]. Thermodynamically, the diphosphonic acid bridge stabilizes the dimer (ΔG = −28.6 kJ/mol), making the reaction irreversible under acidic conditions [5].
  • Solvent polarity: Sparing water solubility and slight methanol solubility limit hydrolysis, favoring dimer accumulation in non-aqueous reaction mixtures [6].

Table 2: Dimerization Kinetics Under Forced Degradation

ConditionTenofovir Conc. (ppm)PMPA Impurity Yield (%)Dominant Driver
Acidic (HCl, 60°C)5.04.8%Protonation of P=O group
Oxidative (H₂O₂)7.512.3%Radical-mediated coupling
Thermal (80°C)2.51.2%Entropic activation

Role of Phosphorus-Based Reagents in Unintended Byproduct Generation

Phosphorylating agents are pivotal in both TAF synthesis and PMPA impurity formation:

  • Trivalent reagents (PCl₃, PPh₃) generate phosphite intermediates that oxidize asymmetrically, forming electrophilic centers susceptible to adenine crosslinking. Patent CN106632484A confirms PCl₃-mediated chlorination yields 18–22% PMPA impurity without stoichiometric controls [4] [7].
  • P⁵⁺ reagents like POCl₃ reduce dimerization to <5% but risk adenine ring chlorination, necessitating protective groups that complicate synthesis [5].
  • Green chemistry mitigations: Optimizing catalyst loadings (e.g., biphenyl phosphine ligands) and switching to P⁵⁺ reagents suppress dimerization by 60%, as demonstrated in patent CN105330700A [5] [7].

Table 3: Byproduct Formation with Phosphorus Reagents

ReagentReaction Temp (°C)PMPA Impurity Yield (%)Key Side Reaction
PCl₃2522%Phosphonate dimerization
Oxalyl chloride−10 to 015%Anhydride formation
POCl₃804%Adenine chlorination

Properties

CAS Number

1607007-18-0

Product Name

Tenofovir alafenamide PMPA impurity

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid

Molecular Formula

C18H26N10O7P2

Molecular Weight

556.4 g/mol

InChI

InChI=1S/C18H26N10O7P2/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24)/t11-,12-/m1/s1

InChI Key

BJZVJNQCJKIBSO-VXGBXAGGSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.